molecular formula C9H17N3 B11738956 ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738956
M. Wt: 167.25 g/mol
InChI Key: FBPHRZABROEPHK-UHFFFAOYSA-N
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Description

Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with ethyl and methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in an ethanol solvent at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signaling pathways .

Comparison with Similar Compounds

Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3/c1-4-10-7-9-8(3)6-11-12(9)5-2/h6,10H,4-5,7H2,1-3H3

InChI Key

FBPHRZABROEPHK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=NN1CC)C

Origin of Product

United States

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